molecular formula C16H11N5O3S B11060541 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid

2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B11060541
M. Wt: 353.4 g/mol
InChI Key: JTNHWYIXQVQALU-UHFFFAOYSA-N
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Description

2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a pyridine ring, amino groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the 6-amino-3,5-dicyanopyridine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the acylation of the amino group with benzoic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines .

Scientific Research Applications

2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)hexanoic acid
  • 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)phenylacetamide

Uniqueness

2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11N5O3S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H11N5O3S/c17-6-9-5-10(7-18)15(21-14(9)19)25-8-13(22)20-12-4-2-1-3-11(12)16(23)24/h1-5H,8H2,(H2,19,21)(H,20,22)(H,23,24)

InChI Key

JTNHWYIXQVQALU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

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